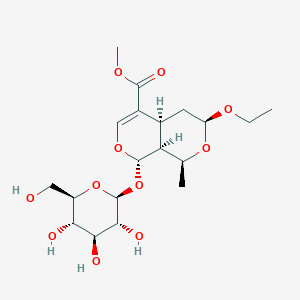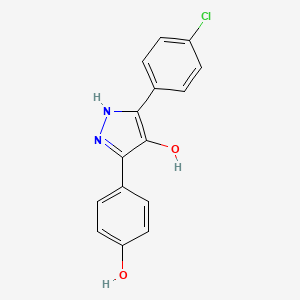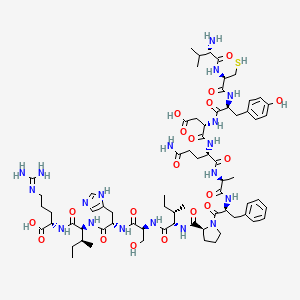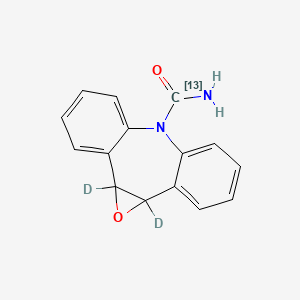
Carbamazepine 10,11-epoxide-C13,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamazepine 10,11-epoxide-C13,d2 is a deuterium-labeled and carbon-13-labeled derivative of Carbamazepine 10,11-epoxide. This compound is an active metabolite of carbamazepine, which is widely used as an anticonvulsant and mood-stabilizing drug. The labeling with deuterium and carbon-13 makes it useful for various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamazepine 10,11-epoxide-C13,d2 involves the deuteration and carbon-13 labeling of Carbamazepine 10,11-epoxide. The process typically starts with the synthesis of Carbamazepine 10,11-epoxide, which is achieved through the oxidation of carbamazepine using oxidizing agents such as peracids or peroxides. The labeled compound is then prepared by incorporating deuterium and carbon-13 into the molecular structure through isotopic exchange reactions or by using labeled precursors .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the desired isotopic labeling and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamazepine 10,11-epoxide-C13,d2 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: It can be reduced back to carbamazepine.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under mild conditions
Major Products Formed
Oxidation: Further oxidized metabolites.
Reduction: Carbamazepine.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Carbamazepine 10,11-epoxide-C13,d2 is extensively used in scientific research due to its labeled isotopes. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of carbamazepine.
Drug Metabolism: Helps in understanding the metabolic pathways and the formation of metabolites.
Biological Studies: Used in studies involving enzyme interactions and protein binding.
Industrial Applications: Employed in the development and testing of new pharmaceuticals
Wirkmechanismus
Carbamazepine 10,11-epoxide-C13,d2 exerts its effects through its active metabolite, carbamazepine-10,11-epoxide. The compound primarily acts on voltage-gated sodium channels in the brain, stabilizing hyperexcited nerve membranes and inhibiting repetitive neuronal firing. This action helps in controlling seizures and stabilizing mood in patients with bipolar disorder .
Vergleich Mit ähnlichen Verbindungen
Carbamazepine 10,11-epoxide-C13,d2 is unique due to its isotopic labeling, which makes it particularly useful for research purposes. Similar compounds include:
Carbamazepine: The parent compound with anticonvulsant properties.
Carbamazepine 10,11-epoxide: The non-labeled active metabolite.
Oxcarbazepine: A structurally related anticonvulsant with a similar mechanism of action
These compounds share similar pharmacological properties but differ in their specific applications and metabolic pathways.
Eigenschaften
Molekularformel |
C15H12N2O2 |
|---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
2,4-dideuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i13D,14D,15+1 |
InChI-Schlüssel |
ZRWWEEVEIOGMMT-IVCIDQITSA-N |
Isomerische SMILES |
[2H]C12C3=CC=CC=C3N(C4=CC=CC=C4C1(O2)[2H])[13C](=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
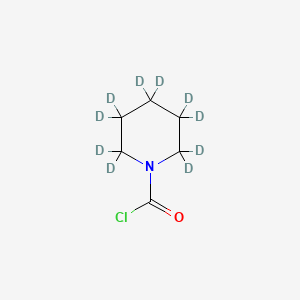

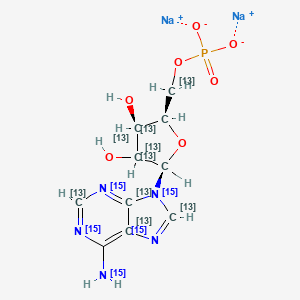

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
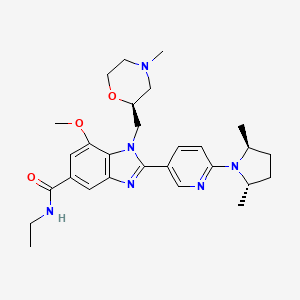
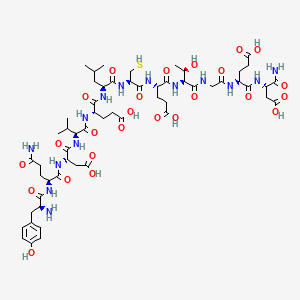
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)

